molecular formula C25H22N4O2 B14941400 2-(1-benzyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-phenylacetamide

2-(1-benzyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-phenylacetamide

Cat. No.: B14941400
M. Wt: 410.5 g/mol
InChI Key: RRKUCQNSYKUIEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Benzyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a][1,3]benzimidazol-3-yl)-N-phenylacetamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the benzimidazole ring.

    Cyclization: The formation of the pyrimido ring involves cyclization reactions under acidic or basic conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1-Benzyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a][1,3]benzimidazol-3-yl)-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells . The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives and pyrimido[1,2-a]benzimidazoles. These compounds share structural similarities but differ in their functional groups and pharmacological activities . For example:

Properties

Molecular Formula

C25H22N4O2

Molecular Weight

410.5 g/mol

IUPAC Name

2-(1-benzyl-2-oxo-3,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)-N-phenylacetamide

InChI

InChI=1S/C25H22N4O2/c30-23(26-20-11-5-2-6-12-20)15-19-17-28-22-14-8-7-13-21(22)27-25(28)29(24(19)31)16-18-9-3-1-4-10-18/h1-14,19H,15-17H2,(H,26,30)

InChI Key

RRKUCQNSYKUIEF-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C2=NC3=CC=CC=C3N21)CC4=CC=CC=C4)CC(=O)NC5=CC=CC=C5

Origin of Product

United States

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